molecular formula C20H9ClF6N4O2 B2699498 3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 338770-83-5

3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B2699498
CAS No.: 338770-83-5
M. Wt: 486.76
InChI Key: DKXABHCNFIPMIG-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a complex organic compound characterized by the presence of multiple functional groups, including nitro, trifluoromethyl, and chlorophenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrazolo[4,3-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenylacetic acid
  • (2-Nitro-4-(trifluoromethyl)phenyl)acetic acid

Uniqueness

3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9ClF6N4O2/c21-13-4-1-10(2-5-13)17-18-16(8-12(9-28-18)20(25,26)27)30(29-17)14-6-3-11(19(22,23)24)7-15(14)31(32)33/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXABHCNFIPMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C3=C2N=CC(=C3)C(F)(F)F)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9ClF6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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